molecular formula C12H13BN2O4 B567277 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid CAS No. 1217500-72-5

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

Cat. No. B567277
CAS RN: 1217500-72-5
M. Wt: 260.056
InChI Key: DDOPLKCYKQDZCF-UHFFFAOYSA-N
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Description

“2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” is a chemical compound with the CAS Number: 1217500-72-5 . It has a molecular weight of 260.06 and its molecular formula is C12H13BN2O4 . The IUPAC name for this compound is 2-[(4-methoxybenzyl)oxy]-5-pyrimidinylboronic acid .


Molecular Structure Analysis

The InChI code for “2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” is 1S/C12H13BN2O4/c1-18-11-4-2-9 (3-5-11)8-19-12-14-6-10 (7-15-12)13 (16)17/h2-7,16-17H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid” are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 514.6±60.0 °C and a predicted density of 1.31±0.1 g/cm3 . It has a predicted pKa value of 5.31±0.18 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Sensing Applications

Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in tracking and studying biological processes.

Protein Manipulation and Modification

Boronic acids have shown potential in protein manipulation and modification . This can be particularly useful in the field of biochemistry and molecular biology.

Separation Technologies

Boronic acids have been used in separation technologies . This can be particularly useful in the purification of compounds in chemical synthesis.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This is particularly relevant in the field of medicinal chemistry where boronic acids are used in the synthesis of pharmaceuticals.

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Boronic acids, including pyrimidine boronic acids, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are key to the synthesis of many organic compounds .

Mode of Action

In Suzuki-Miyaura coupling reactions, 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the boronic acid. In transmetalation, the organic group attached to the boron atom is transferred to the palladium .

Biochemical Pathways

The compound’s involvement in suzuki-miyaura coupling reactions suggests it could play a role in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid’s action would depend on the specific context in which it’s used. In the context of Suzuki-Miyaura coupling reactions, the compound would contribute to the formation of carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by the recommendation to store the compound in a refrigerated environment . Additionally, the efficacy of the compound in Suzuki-Miyaura coupling reactions can be influenced by the presence of a suitable catalyst and the reaction conditions .

properties

IUPAC Name

[2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOPLKCYKQDZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675125
Record name {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217500-72-5
Record name B-[2-[(4-Methoxyphenyl)methoxy]-5-pyrimidinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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